(S)-2-Fluoro-1-phenylethanamine hydrochloride
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Overview
Description
“(S)-2-Fluoro-1-phenylethanamine hydrochloride” likely refers to the hydrochloride salt form of the compound “(S)-2-Fluoro-1-phenylethanamine”. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .
Synthesis Analysis
While specific synthesis methods for “(S)-2-Fluoro-1-phenylethanamine hydrochloride” are not available, similar compounds are often synthesized through reactions involving amines and hydrochloric acid .Molecular Structure Analysis
The molecular structure of “(S)-2-Fluoro-1-phenylethanamine hydrochloride” would likely involve a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an ethyl group (a two-carbon chain), and a fluorine atom attached to one of the carbons in the ethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Fluoro-1-phenylethanamine hydrochloride” would depend on its specific molecular structure. Hydrochloride salts, in general, are known to improve the water solubility of organic compounds .Scientific Research Applications
Synthesis and Analytical Characterizations
One of the primary applications of related fluoro-phenylethylamine compounds is in synthesis and analytical characterizations. For instance, substances based on the 1,2-diarylethylamine template, including those with fluorine substituents, have been investigated for potential clinical applications and as research chemicals. These substances function as NMDA receptor antagonists with dissociative effects. A study reported the synthesis and comprehensive analytical characterization of various positional isomers of a fluoro-phenylethylamine derivative, highlighting the compound's relevance in research and potential clinical applications (Dybek et al., 2019).
Chiral Derivation and NMR Spectroscopy
Fluoro-phenylethylamine derivatives have also been used in chiral derivation processes. For example, 2-Fluoro-2-phenyl acetic acid, synthesized from phenylglycine, can serve as a derivatizing chiral agent, allowing for the distinction and determination of enantiomeric excess of secondary alcohols via 19F NMR spectra of the corresponding esters (Hamman et al., 1987).
Histochemical and Cytometry Studies
Further applications include histochemical studies and cytometry. For instance, hydrochloric acid catalysis of formaldehyde condensation reactions has been employed for the sensitive histochemical demonstration of tryptamines and phenylethylamines, showcasing the compound's utility in distinguishing between structurally related compounds based on their reactivity in condensation reactions (Björklund & Stenevi, 1970). Moreover, flow cytometry has been utilized to study phytotoxic modes of action, demonstrating how fluorescence markers can detect disturbances in specific cellular characteristics, furthering our understanding of environmental contaminants' effects on algae (Adler et al., 2007).
Transdermal Delivery and Drug Delivery Systems
Research has also explored the enhancement of transdermal delivery of fluoroamphetamine derivatives, investigating the effects of chemical and physical enhancement techniques on permeation through human skin. Such studies have implications for developing novel transdermal drug delivery systems (Puri et al., 2017).
Antimicrobial and Biofilm-controlling Additives
Additionally, the study of fluorinated N-halamines as antimicrobial and biofilm-controlling additives for polymers showcases the potential of fluoro-phenylethylamine derivatives in material science, particularly in enhancing the antimicrobial performance of polymer films (Lin et al., 2015).
Future Directions
properties
IUPAC Name |
(1S)-2-fluoro-1-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLEABQOBEBQU-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CF)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Fluoro-1-phenylethanamine hydrochloride |
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